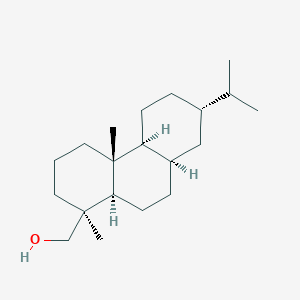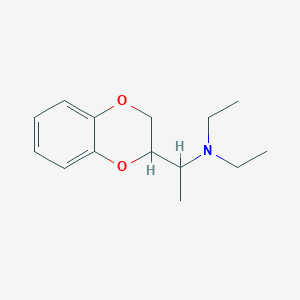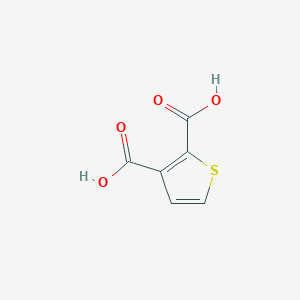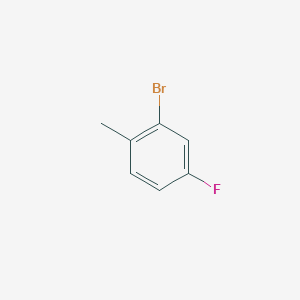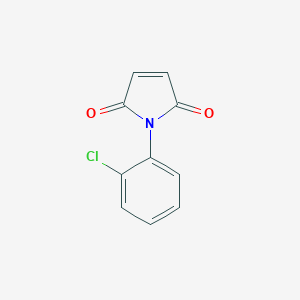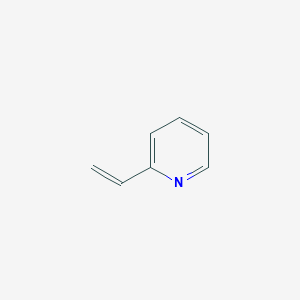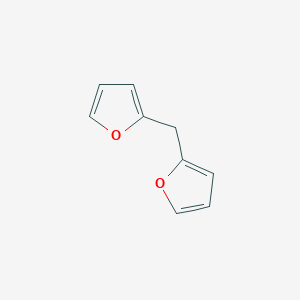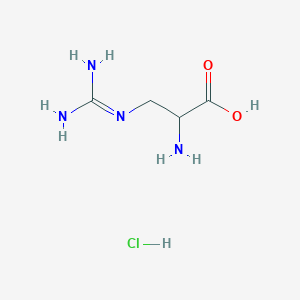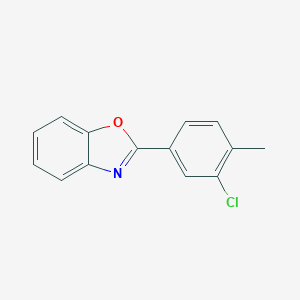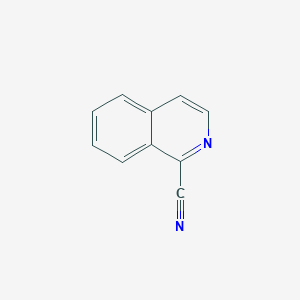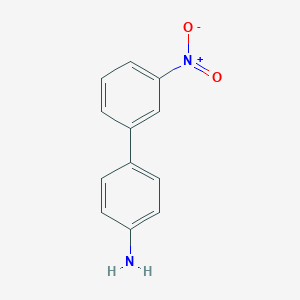
4-Biphenylamine, 3'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylamine, 3'-nitro- is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is also known as 3'-nitro-4-aminobiphenyl or 3'-nitro-4-phenylaniline and is a nitro-substituted derivative of biphenylamine.
Mechanism Of Action
The mechanism of action of 4-Biphenylamine, 3'-nitro- in organic electronics is based on its ability to act as an electron donor or acceptor. The nitro group (-NO2) present in the compound is an electron-withdrawing group, which makes the compound an electron acceptor. The amino group (-NH2) present in the compound is an electron-donating group, which makes the compound an electron donor. The combination of these two groups makes the compound a good candidate for use in organic semiconductors.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Biphenylamine, 3'-nitro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. It is, therefore, considered safe for use in various scientific research applications.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Biphenylamine, 3'-nitro- in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it is relatively new, and there is limited information available on its properties and applications.
Future Directions
There are several future directions for research on 4-Biphenylamine, 3'-nitro-. One of the areas of interest is the development of new synthetic methods for the compound. Researchers are also exploring the use of this compound in other fields, such as optoelectronics, catalysis, and materials science. Additionally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Conclusion:
In conclusion, 4-Biphenylamine, 3'-nitro- is a chemical compound that has potential applications in various fields of scientific research. Its ability to act as an electron donor or acceptor makes it a good candidate for use in organic electronics. The compound is relatively easy to synthesize and purify, and it is considered safe for use in various scientific research applications. However, there is limited information available on its properties and applications, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of 4-Biphenylamine, 3'-nitro- involves the nitration of 4-Biphenylamine. Nitration is the process of introducing a nitro group (-NO2) into an organic compound. The reaction is carried out by mixing 4-Biphenylamine with a mixture of nitric acid and sulfuric acid. The reaction mixture is then heated to a specific temperature and stirred for a specific time. After the reaction, the product is purified and isolated using various techniques such as recrystallization, column chromatography, or distillation.
Scientific Research Applications
4-Biphenylamine, 3'-nitro- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
properties
CAS RN |
1141-29-3 |
|---|---|
Product Name |
4-Biphenylamine, 3'-nitro- |
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(3-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |
InChI Key |
UIPWYSFUWRTDOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Other CAS RN |
1141-29-3 |
synonyms |
4AMINO3NITROBIPHENYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
